molecular formula C18H21N3O3 B12345772 3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide

3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide

Cat. No.: B12345772
M. Wt: 327.4 g/mol
InChI Key: BXEWWEMMUUHSOF-UHFFFAOYSA-N
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Description

JK-P3 is a pyrazole-based inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). It is known for its ability to inhibit the activation and intracellular signaling of VEGFR-2, which plays a crucial role in angiogenesis, the process of forming new blood vessels. JK-P3 also inhibits fibroblast growth factor receptor 1 and 3 kinase activities in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

JK-P3 is synthesized through a series of chemical reactions involving pyrazole derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of JK-P3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

JK-P3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving JK-P3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of JK-P3, which can have different biological activities and properties.

Scientific Research Applications

JK-P3 has a wide range of scientific research applications, including:

Mechanism of Action

JK-P3 exerts its effects by binding to the kinase domain of VEGFR-2, thereby inhibiting its activation and subsequent intracellular signaling. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for angiogenesis and cell migration. JK-P3 also inhibits the kinase activity of fibroblast growth factor receptor 1 and 3, further contributing to its anti-angiogenic effects .

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: A multikinase inhibitor that targets VEGFR-2, VEGFR-3, and other kinases.

    Sunitinib: Another multikinase inhibitor that targets VEGFR-2, platelet-derived growth factor receptors, and other kinases.

Uniqueness of JK-P3

JK-P3 is unique in its selective inhibition of VEGFR-2 and its specific effects on angiogenesis without significantly affecting endothelial cell proliferation. This selective inhibition makes JK-P3 a valuable tool for studying the role of VEGFR-2 in angiogenesis and for developing targeted therapies .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide

InChI

InChI=1S/C18H21N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-10,14,17,20-21H,11H2,1-2H3,(H,19,22)

InChI Key

BXEWWEMMUUHSOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC(NN2)C3=CC=CC=C3)OC

Origin of Product

United States

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